7-Methoxy-6-methylisoquinoline-5,8-dione
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Overview
Description
7-Methoxy-6-methylisoquinoline-5,8-dione is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methylisoquinoline-5,8-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline precursor.
Methoxylation: Introduction of the methoxy group at the 7th position using a methoxylating agent under controlled conditions.
Methylation: Introduction of the methyl group at the 6th position using a methylating agent.
Oxidation: Oxidation of the isoquinoline ring to form the quinone structure at the 5th and 8th positions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methylisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized isoquinoline derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
7-Methoxy-6-methylisoquinoline-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methylisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylisoquinoline-5,8-dione: Lacks the methoxy group at the 7th position.
7-Methoxyisoquinoline-5,8-dione: Lacks the methyl group at the 6th position.
Isoquinoline-5,8-dione: Lacks both the methoxy and methyl groups.
Uniqueness
These functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
CAS No. |
76177-29-2 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-6-methylisoquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)7-3-4-12-5-8(7)10(14)11(6)15-2/h3-5H,1-2H3 |
InChI Key |
MAAZOOFQJFRKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2)OC |
Origin of Product |
United States |
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